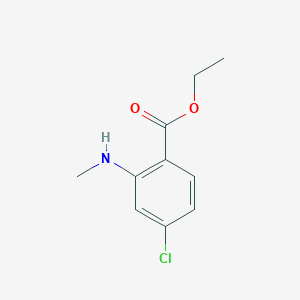

Ethyl 4-chloro-2-(methylamino)benzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Substituted benzoate esters are a cornerstone of modern organic chemistry, valued for their versatile reactivity and presence in a wide array of functional molecules. These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid ester, can be modified with various functional groups on the aromatic ring, leading to a vast library of derivatives with tailored chemical and physical properties.

Their importance is underscored by their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, derivatives such as Ethyl 4-(2-chloroacetylamino)benzoate are recognized as valuable building blocks in the development of new therapeutic agents. chemimpex.com The ester functional group itself can undergo a range of chemical transformations, including hydrolysis, amidation, and reduction, providing access to a diverse set of other compound classes. Furthermore, the substituents on the benzene ring can be manipulated to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Significance and Research Niche of Ethyl 4-chloro-2-(methylamino)benzoate

While specific research on this compound is not extensively documented in publicly available literature, its structural features—a chlorine atom, a methylamino group, and an ethyl ester moiety attached to a benzene ring—suggest a significant potential research niche. The combination of a halogen, an amino group, and an ester functional group on a single aromatic scaffold makes it a promising candidate for investigations in medicinal chemistry and materials science.

The chloro- and methylamino-substituents are known to modulate the electronic properties of the benzene ring, which can in turn influence the compound's reactivity and its interactions with biological targets. Analogous compounds, such as those with chloro- and amino-substitutions, are explored for a variety of applications, indicating a fertile ground for the investigation of this compound.

Overview of Current Research Landscape Pertaining to the Compound and Analogues

The current research landscape for compounds analogous to this compound is active and diverse. Studies on similar substituted benzoates reveal a strong focus on their synthetic accessibility and their application as precursors to more complex molecules. For example, the synthesis of related compounds like ethyl 4-(3-chlorobenzamido)benzoate has been efficiently achieved in a two-step process involving esterification and amidation. eurjchem.com

Furthermore, research into compounds with similar substitution patterns, such as Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate, highlights their utility as building blocks in the synthesis of more complex organic molecules and their investigation for potential biological activities. The synthesis of such compounds often involves the esterification of the corresponding carboxylic acid.

The table below summarizes the key attributes of several compounds analogous to this compound, providing a comparative overview of their documented applications and synthetic approaches.

| Compound Name | Key Structural Features | Documented Applications/Significance |

| Ethyl 4-(2-chloroacetylamino)benzoate | Chloroacetylamino group at the 4-position | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com |

| Ethyl 4-(3-chlorobenzamido)benzoate | 3-chlorobenzamido group at the 4-position | Synthesized via a two-step process. eurjchem.com |

| Ethyl 4-chlorobenzoate | Chlorine atom at the 4-position | Useful research chemical for organic synthesis. |

| Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate | Chloro, methoxy, and methylamino groups | Building block for complex organic molecules, potential biological activity. |

| Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester (Chloroprocaine) | Amino and chloro groups on the benzene ring, diethylaminoethyl ester | Local anesthetic. nist.govnist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 4-chloro-2-(methylamino)benzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-4-7(11)6-9(8)12-2/h4-6,12H,3H2,1-2H3 |

InChI Key |

ACSRRMFTCCIPGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)NC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Ethyl 4-chloro-2-(methylamino)benzoate

Conventional Multistep Synthetic Routes

The conventional synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the substituted benzoic acid core, followed by N-methylation and final esterification.

One plausible and frequently utilized pathway commences with 4-chloro-2-nitrotoluene (B43163). The synthesis can be outlined in the following key steps:

Oxidation: The methyl group of 4-chloro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, followed by acidification. This step yields 4-chloro-2-nitrobenzoic acid. reddit.com

Reduction: The nitro group of 4-chloro-2-nitrobenzoic acid is then reduced to an amino group. This transformation can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with a palladium catalyst (Pd/C) and hydrogen gas. chemicalbook.com This produces the key intermediate, 4-amino-2-chlorobenzoic acid.

N-Methylation: The primary amino group of 4-amino-2-chlorobenzoic acid is subsequently methylated to introduce the methylamino functionality. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or by using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This step forms 4-chloro-2-(methylamino)benzoic acid.

Esterification: The final step is the esterification of the carboxylic acid group of 4-chloro-2-(methylamino)benzoic acid with ethanol (B145695). The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is commonly employed to yield the target compound, this compound. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed.

Role of Key Precursors and Intermediate Derivatizations in Synthesis

The success of the conventional synthesis hinges on the strategic use of key precursors and the controlled derivatization of intermediates.

4-Chloro-2-nitrotoluene: This starting material is crucial as it establishes the relative positions of the chloro and a latent amino group (as a nitro group) on the benzene (B151609) ring. The methyl group serves as a precursor to the carboxylic acid functionality. reddit.comchemicalbook.com

4-Chloro-2-nitrobenzoic acid: This intermediate is pivotal as it contains the correctly substituted benzene ring with the carboxylic acid group in place. The subsequent reduction of the nitro group is a critical step. reddit.comchemicalbook.com

4-Amino-2-chlorobenzoic acid: This is a key bifunctional intermediate. The presence of both an amino and a carboxylic acid group allows for selective derivatization. The amino group can be selectively methylated before the carboxylic acid is esterified. chemicalbook.comnih.gov

4-Chloro-2-(methylamino)benzoic acid: This is the immediate precursor to the final product. Its formation via selective N-methylation of the corresponding primary amine is a crucial transformation.

The strategic order of these reactions is paramount. For instance, the oxidation of the methyl group is performed while the amino group is protected as a nitro group to prevent undesired side reactions. Similarly, the esterification is typically the final step to avoid potential hydrolysis of the ester under the conditions of the preceding reactions.

Modern and Sustainable Approaches in Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often involve the use of catalytic systems and alternative energy sources to reduce reaction times, improve yields, and minimize waste.

Catalytic Reaction Development

Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of aromatic carbonyl compounds.

Copper-Catalyzed Amination: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide another modern avenue. A plausible strategy could start with a readily available dichlorobenzoate, such as ethyl 2,4-dichlorobenzoate. A regioselective copper-catalyzed amination with methylamine (B109427) could be employed to introduce the methylamino group at the 2-position. The ortho-position to the ester group is often more activated towards nucleophilic aromatic substitution, which would favor the formation of the desired product. Recent advancements in ligand design have enabled these reactions to proceed under milder conditions. nih.govorganic-chemistry.orgnih.govchemistryviews.org

Table 1: Comparison of Catalytic Carbonylation and Amination Routes

| Feature | Palladium-Catalyzed Carbonylation | Copper-Catalyzed Amination |

|---|---|---|

| Starting Material | Dihalogenated Aniline (B41778) Derivative | Dihalogenated Benzoate (B1203000) Ester |

| Key Transformation | C-I bond carbonylation | C-Cl bond amination |

| Catalyst | Palladium complex | Copper complex |

| Reagents | Carbon Monoxide, Ethanol | Methylamine |

| Potential Advantage | Direct ester formation | Utilizes readily available starting materials |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a sustainable and efficient method for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. rasayanjournal.co.inajrconline.org

For the synthesis of this compound, microwave technology could be applied to several steps of the conventional pathway:

Microwave-Assisted N-Methylation: The N-methylation of ethyl 4-amino-2-chlorobenzoate could be significantly accelerated using microwave irradiation. The reaction of the amine with a methylating agent in a suitable solvent under microwave heating could lead to a rapid and efficient formation of the desired N-methylated product. nih.gov

Microwave-Assisted Esterification: The final Fischer esterification step is particularly well-suited for microwave assistance. The reaction between 4-chloro-2-(methylamino)benzoic acid and ethanol with an acid catalyst can be completed in a matter of minutes under sealed-vessel microwave conditions, compared to several hours of conventional refluxing. This not only saves time and energy but can also improve the yield by minimizing thermal degradation of the product. ijsdr.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Energy Input | High and sustained | Lower and targeted |

| Reaction Vessel | Open reflux system | Sealed vessel |

| Potential Yield | Good | Often higher |

| Sustainability | Less sustainable | More sustainable |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in the contemporary synthesis of chemical compounds to minimize environmental impact and enhance safety. The synthesis of this compound can be designed to align with these principles through various strategies.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. sciencedaily.com Traditional organic solvents can be replaced with more environmentally benign alternatives. For the N-methylation step, the use of dimethyl carbonate (DMC) as a methylating agent presents a greener alternative to conventional reagents like methyl halides or dimethyl sulfate. DMC is non-toxic, biodegradable, and the reaction co-products are often benign.

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. rsc.org Catalytic N-methylation of amines is a well-established green methodology. rsc.org Various catalytic systems, including those based on gold, can facilitate the methylation of amines with high atom economy, producing minimal waste. sciencedaily.com For instance, a gold atom linked to a cyclic alkyl amino carbene (CAAC) has been shown to effectively catalyze the addition of ammonia (B1221849) to organic compounds, a reaction type that is analogous to N-alkylation. sciencedaily.com Such catalytic systems often operate under milder conditions and can be recycled and reused, further enhancing the sustainability of the process.

The principles of atom economy and waste prevention are also central to green synthetic design. rsc.org By carefully selecting reagents and reaction pathways, the incorporation of all starting material atoms into the final product can be maximized. The use of catalytic processes inherently improves atom economy by reducing the need for stoichiometric reagents that would otherwise contribute to waste streams.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Safer Solvents | Employing benign solvents like ethanol or water in place of hazardous organic solvents. |

| Use of Greener Reagents | Utilizing dimethyl carbonate (DMC) as a non-toxic methylating agent. |

| Catalysis | Employing recyclable catalysts, such as gold-based catalysts, for efficient N-methylation. |

| Atom Economy | Designing the synthesis to maximize the incorporation of reactant atoms into the final product. |

| Waste Prevention | Minimizing by-product formation through the use of catalytic and highly selective reactions. |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Strategies for Regiochemical Control

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern on the benzene ring is dictated by the directing effects of the existing substituents. In the case of a precursor such as ethyl 2-amino-4-chlorobenzoate, the amino group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The ester group is a deactivating meta-director.

To achieve regioselective N-methylation at the 2-position without affecting other positions on the aromatic ring, the inherent nucleophilicity of the amino group is exploited. Direct N-alkylation of the amino group is a common strategy. However, to prevent potential side reactions, such as alkylation of the aromatic ring, careful control of reaction conditions is necessary.

One effective strategy for regiochemical control is the use of directing groups. While not strictly necessary for the N-methylation of the amino group itself, understanding the directing effects of all substituents is crucial if any further modifications to the aromatic ring were intended. For the specific synthesis of this compound from ethyl 2-amino-4-chlorobenzoate, the primary focus is on the selective methylation of the nitrogen atom. This is generally achieved due to the higher nucleophilicity of the amine compared to the aromatic ring, especially when milder methylating agents are used.

The choice of the methylating agent and reaction conditions plays a significant role in ensuring regioselectivity. The use of less reactive electrophiles for methylation can help to avoid unwanted aromatic substitution.

| Synthetic Step | Key Challenge | Strategy for Regiochemical Control |

| Esterification | N/A | Standard esterification of the carboxylic acid. |

| N-Methylation | Selective methylation of the amino group without aromatic ring substitution. | Exploiting the higher nucleophilicity of the amine; use of mild and selective methylating agents and catalysts. |

Enantioselective Synthesis (if applicable for specific derivatives)

While this compound itself is not a chiral molecule, the principles of enantioselective synthesis become relevant when considering the synthesis of its chiral derivatives. Chiral anthranilate derivatives are valuable building blocks in medicinal chemistry and materials science. researchgate.net

Should a chiral center be introduced, for instance, by modifying the ethyl ester to a chiral alcohol ester or by introducing a chiral substituent on the nitrogen atom, enantioselective methods would be required to control the stereochemistry.

One approach to enantioselective synthesis involves the use of chiral catalysts. For example, chiral amine catalysts derived from anthranilic acid have been developed for enantioselective Michael reactions. rsc.org This demonstrates the potential to create chiral environments around an anthranilate core.

In the context of potential chiral derivatives of this compound, research into the enantioselective synthesis of related anthranilic acid derivatives provides a foundation for developing such methods. researchgate.netacs.org

| Approach | Description | Potential Application to Derivatives |

| Chiral Catalysis | Use of a chiral catalyst to create a stereochemically controlled reaction environment. | Enantioselective introduction of substituents on the aromatic ring or at the ester group. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | Introduction of a chiral center at a specific position, followed by removal of the auxiliary. |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of Ethyl 4-chloro-2-(methylamino)benzoate

The reactivity of this compound is governed by the interplay of its three key functional groups: the electron-donating methylamino group, the deactivating but ortho-, para-directing chloro group, and the electron-withdrawing ester group. This combination of substituents creates a nuanced reactivity profile, influencing its behavior in various chemical transformations.

In electrophilic aromatic substitution (EAS) reactions, the substituent groups already present on a benzene (B151609) ring determine the position of the incoming electrophile. masterorganicchemistry.com The rate and orientation of these reactions are dictated by the electronic properties of the substituents, which can be classified as either activating or deactivating, and as ortho-, para- or meta-directors. wikipedia.org

The directing effects of the substituents on the this compound ring are as follows:

-NHCH₃ (Methylamino group): This is a strongly activating group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, significantly increasing the electron density of the ring and making it more nucleophilic. organicchemistrytutor.compressbooks.pub This strong resonance effect (+M) makes it a powerful ortho-, para-director.

-COOC₂H₅ (Ethyl ester group): This is a deactivating group due to both inductive and resonance electron-withdrawing effects (-I, -M). It pulls electron density away from the ring, making it less reactive towards electrophiles. Consequently, it acts as a meta-director. libretexts.org

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. In this molecule, the methylamino group is the most potent activating group and will therefore be the primary director of electrophilic attack. The positions ortho and para to the methylamino group are C3 and C5 (the C1 position is where the ester is attached). The C5 position is para to the methylamino group and the C3 position is ortho. Therefore, incoming electrophiles will be directed primarily to the C3 and C5 positions. Steric hindrance from the adjacent ester group might slightly favor substitution at the C5 position.

Table 1: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NHCH₃ | C2 | +M >> -I (Electron Donating) | Strongly Activating | Ortho, Para (to C3, C5) |

| -Cl | C4 | -I > +M (Electron Withdrawing) | Weakly Deactivating | Ortho, Para (to C3, C5) |

| -COOC₂H₅ | C1 | -M, -I (Electron Withdrawing) | Moderately Deactivating | Meta (to C3, C5) |

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. In the case of this compound, the chloro substituent at the C4 position is the potential leaving group.

The feasibility of a nucleophilic attack on the C4 carbon is influenced by the opposing electronic effects of the other ring substituents.

Activating Factors: The ethyl ester group (-COOC₂H₅) at the para position relative to the chlorine atom is electron-withdrawing. This effect can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus facilitating the substitution.

Deactivating Factors: The methylamino group (-NHCH₃) at the ortho position is strongly electron-donating. This group increases the electron density of the ring, making it less susceptible to attack by nucleophiles. This deactivating effect generally outweighs the activating effect of the ester group.

Therefore, nucleophilic substitution of the chlorine atom in this compound is generally difficult and would likely require harsh reaction conditions, such as high temperatures, high pressures, and/or very strong nucleophiles. Studies on related chloropyrimidine compounds show that nucleophilic substitution is possible, but the reactivity is highly dependent on the specific nucleophile and reaction conditions. rsc.orgzenodo.org

Table 2: Predicted Reactivity with Various Nucleophiles

| Nucleophile | Example | Expected Reactivity | Conditions |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | Low | High Temperature/Pressure |

| Alkoxides | NaOCH₃ | Low to Moderate | High Temperature |

| Amines | NH₃, RNH₂ | Low | High Temperature/Pressure |

| Thiols | NaSH | Moderate | Elevated Temperature |

The ethyl ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid, 4-chloro-2-(methylamino)benzoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): This process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the ethoxide ion drives the reaction to completion. The rate of base-promoted hydrolysis is influenced by the substituents on the aromatic ring. The electron-donating methylamino group tends to decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing chloro group would slightly increase the rate. nih.gov

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. libretexts.org This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. To drive the reaction towards the desired product, the reactant alcohol is often used in large excess. researchgate.net

Oxidative Transformations and Degradation Studies

The N-methyl group of the methylamino substituent is susceptible to oxidative N-demethylation. This transformation is a key metabolic pathway for many N-alkylanilines and can proceed through different mechanistic pathways, primarily radical or ionic in nature. researchgate.netacs.org

Radical Pathway: This mechanism is often initiated by a one-electron transfer from the nitrogen atom to an oxidizing agent, forming a nitrogen-centered radical cation. mdpi.comresearchsolutions.com This radical cation is a key intermediate. Subsequent deprotonation of the methyl group (α-carbon) yields a carbon-centered radical. This radical can then react with an oxygen source (e.g., O₂) or undergo further oxidation to form an iminium ion, which is then hydrolyzed to the demethylated amine and formaldehyde (B43269). researchgate.net

Ionic Pathway: In an ionic mechanism, the reaction may proceed via hydrogen atom transfer (HAT) from the N-H bond or direct attack by an electrophilic oxidant. researchgate.net The formation of an iminium ion intermediate is also central to this pathway. The iminium ion is highly electrophilic and readily undergoes hydrolysis to produce the secondary amine (4-chloro-2-aminobenzoate) and formaldehyde. Studies on the oxidation of substituted N,N-dimethylanilines often suggest an initial electron-transfer step, indicating that the pathways can be closely linked and may not be mutually exclusive. mdpi.com

Table 3: Comparison of Demethylation Pathways

| Characteristic | Radical Pathway | Ionic Pathway |

|---|---|---|

| Initiation Step | Single Electron Transfer (SET) | Direct oxidation / Hydrogen Atom Transfer (HAT) |

| Key Intermediate | Nitrogen radical cation | Iminium ion |

| Role of Oxygen | Can be involved in radical trapping | Not always directly involved in the initial steps |

| Final Hydrolysis Step | Hydrolysis of an iminium ion | Hydrolysis of an iminium ion |

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The aromatic ring, chloro substituent, and amino group are all potential sites for photochemical reactions. heraldopenaccess.us The likely degradation pathways include:

Dehalogenation: One of the most common photodegradation pathways for chlorinated aromatic compounds is the reductive cleavage of the carbon-halogen bond. This process can be initiated by the absorption of UV light, leading to the homolytic cleavage of the C-Cl bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield Ethyl 2-(methylamino)benzoate. researchgate.net

N-Demethylation: Similar to oxidative demethylation, photochemical processes can lead to the cleavage of the N-methyl bond. This can occur through photo-oxidation, involving reactive oxygen species (ROS) like hydroxyl radicals generated in the presence of light and sensitizers. nih.gov

Hydroxylation: The aromatic ring can undergo hydroxylation, where a hydroxyl group replaces a hydrogen atom on the ring. This is often mediated by photochemically generated hydroxyl radicals.

Ester Cleavage: The ester bond may also be susceptible to photohydrolysis, although this is generally a slower process compared to dehalogenation and demethylation.

The combination of these pathways can lead to a complex mixture of by-products.

Table 4: Potential Photodegradation By-products of this compound

| By-product Name | Formation Pathway |

|---|---|

| Ethyl 2-(methylamino)benzoate | Reductive Dechlorination |

| Ethyl 4-chloro-2-aminobenzoate | N-Demethylation |

| 4-chloro-2-(methylamino)benzoic acid | Ester Hydrolysis |

| Ethyl 4-hydroxy-2-(methylamino)benzoate | Nucleophilic substitution of Cl by OH |

| Various hydroxylated isomers | Ring Hydroxylation |

Effects of Oxidizing Agents on Reactivity and Degradation Products (e.g., NaOCl, H2O2, O3)

The structural components of this compound, including the aromatic amine and the ester group, are susceptible to oxidation. Oxidizing agents like sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H2O2), and ozone (O3) can induce distinct chemical transformations.

With sodium hypochlorite (NaOCl), the reaction is anticipated to primarily target the aromatic ring and the amino group. The presence of the activating methylamino group can direct electrophilic attack, potentially leading to the formation of chlorinated derivatives on the benzene ring. nih.gov Furthermore, oxidation of the secondary amine to an N-chloro derivative is a plausible pathway. Studies on related aromatic compounds have shown that reactions with hypochlorous acid (HOCl), the active species in NaOCl solutions, can lead to cleavage of double bonds and the formation of various chlorinated breakdown products. nih.gov

Hydrogen peroxide (H2O2) is a versatile oxidizing agent, and its reactivity can be modulated by catalysts. In the absence of a catalyst, H2O2 is a mild oxidant. However, in the presence of metal catalysts (e.g., Fenton's reagent), it can generate highly reactive hydroxyl radicals that can lead to hydroxylation of the aromatic ring and oxidative degradation of the side chains.

Ozone (O3) is a powerful oxidizing agent that readily reacts with electron-rich aromatic systems. Ozonolysis of the benzene ring would lead to its cleavage and the formation of various oxygenated, smaller molecules. The reaction would likely proceed through the formation of an initial ozonide, followed by subsequent rearrangement and fragmentation.

The degradation pathways and resulting products are summarized in the table below.

| Oxidizing Agent | Potential Reaction Site(s) | Expected Degradation Products |

| NaOCl | Aromatic ring, methylamino group | Chlorinated aromatic derivatives, N-chloro compounds, ring cleavage products |

| H2O2 | Aromatic ring, side chains | Hydroxylated aromatic derivatives, products of oxidative side-chain degradation |

| O3 | Aromatic ring | Ring cleavage products (e.g., aldehydes, carboxylic acids) |

Rearrangement and Cyclization Reactions

Intramolecular Cyclization Processes

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolinones, through intramolecular cyclization reactions. nih.govgsconlinepress.com These reactions typically involve the initial acylation of the amine, followed by a ring-closing step.

A common strategy involves the reaction of the parent anthranilic acid derivative with an acyl chloride, followed by treatment with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. gsconlinepress.comnih.gov This intermediate can then react with various amines or other nucleophiles to yield substituted quinazolinones. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-quinazolinone derivatives. nih.govgsconlinepress.comresearchgate.net

The general reaction sequence is as follows:

N-Acylation: The methylamino group is acylated using an appropriate acylating agent.

Cyclization/Dehydration: The resulting N-acyl intermediate undergoes intramolecular cyclization with the elimination of water or another small molecule to form the heterocyclic ring system.

These cyclization processes are crucial in medicinal chemistry as quinazolinone scaffolds are present in numerous biologically active molecules. gsconlinepress.comnih.gov

Ring Expansion Phenomena in Related Systems

While direct ring expansion of the benzene ring in this compound is not a common reaction, related aromatic systems can undergo such transformations under specific conditions. One notable example is the Buchner ring expansion, which involves the reaction of an aromatic ring with a carbene to form a cyclopropane (B1198618) intermediate, followed by an electrocyclic ring-opening to yield a seven-membered ring (a cycloheptatriene). wikipedia.org

This reaction typically starts with the generation of a carbene from a precursor like ethyl diazoacetate, which then adds to the aromatic ring. wikipedia.org The resulting bicyclic system, a norcaradiene derivative, is often in equilibrium with its cycloheptatriene (B165957) tautomer. wikipedia.org The position of this equilibrium is influenced by steric and electronic factors within the molecule. wikipedia.org

Another relevant class of reactions are pinacol-type rearrangements, which can lead to ring expansion. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.com For example, a carbocation adjacent to a strained ring, such as a cyclobutane, can trigger a 1,2-alkyl shift that results in the expansion of the ring. masterorganicchemistry.com

Derivatization Strategies and Functional Group Interconversions

Amine Functionalization Reactions

The secondary amine (methylamino group) in this compound offers a site for various functionalization reactions.

N-Alkylation and N-Methylation: The nitrogen atom can be further alkylated using alkyl halides or through reductive amination. N-methylation can be achieved using methanol (B129727) in the presence of suitable catalysts, which is considered an atom-economical approach. nih.govacs.org These reactions are important for modifying the steric and electronic properties of the molecule.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is often a key step in the synthesis of more complex molecules, such as the quinazolinones mentioned previously. nih.govnih.gov

Coupling Reactions: The amine can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds, allowing for the introduction of diverse aryl or alkyl groups.

Carboxylic Ester Group Modifications

The ethyl ester group is another key functional handle that can be modified through several standard organic transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukyoutube.comchemspider.com Basic hydrolysis (saponification) is often preferred as it is an irreversible process. chemguide.co.uk

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. libretexts.org This allows for the synthesis of a library of different ester derivatives.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgorganic-chemistry.org Reduction to an aldehyde can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. libretexts.org This reaction provides a direct route to amide derivatives.

The table below summarizes the key modifications of the carboxylic ester group.

| Reaction | Reagents | Product |

| Hydrolysis (Acid-catalyzed) | H2O, H+ | Carboxylic acid |

| Hydrolysis (Base-promoted) | NaOH, H2O then H3O+ | Carboxylic acid |

| Transesterification | R'OH, H+ or R'O- | New ester (R' = different alkyl/aryl group) |

| Reduction to Alcohol | 1. LiAlH4, 2. H2O | Primary alcohol |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C, 2. H2O | Aldehyde |

| Aminolysis | R'2NH | Amide |

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that utilize infrared and ultraviolet-visible light are fundamental in characterizing the functional groups and electronic system of "Ethyl 4-chloro-2-(methylamino)benzoate."

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of "this compound" is characterized by absorption bands corresponding to its key structural features: the ester, the secondary amine, and the substituted aromatic ring.

The analysis of related ester derivatives provides a framework for assigning the observed vibrational modes. scholarsresearchlibrary.com A primary absorption of interest is the carbonyl (C=O) stretching vibration of the ester group. For α,β-unsaturated esters, this band typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The presence of the electron-donating methylamino group on the aromatic ring can influence the electronic environment of the carbonyl group, potentially shifting this frequency.

The C–O stretching vibrations of the ester linkage are expected to produce two or more distinct bands within the 1300-1000 cm⁻¹ region. orgchemboulder.com The N-H stretching vibration of the secondary amine (-NH) typically gives rise to a moderate absorption band in the region of 3300-3500 cm⁻¹.

Vibrations associated with the aromatic ring include C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ range. The C-Cl stretching frequency is generally observed at lower wavenumbers, typically in the 850-550 cm⁻¹ region. researchgate.net Aliphatic C-H stretching and bending vibrations from the ethyl and methyl groups are expected in the 2800-3000 cm⁻¹ and around 1375 cm⁻¹ regions, respectively. researchgate.net

A summary of the expected FT-IR vibrational bands and their assignments is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | General IR Data |

| Aromatic C-H Stretch | Aromatic Ring | >3000 | General IR Data |

| Aliphatic C-H Stretch | Ethyl & Methyl Groups | 2800-3000 | researchgate.net |

| C=O Stretch | α,β-Unsaturated Ester | 1715-1730 | orgchemboulder.com |

| Aromatic C=C Stretch | Aromatic Ring | 1450-1600 | General IR Data |

| C-O Stretch | Ester | 1000-1300 | orgchemboulder.com |

| C-Cl Stretch | Aryl Halide | 550-850 | researchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is primarily dictated by the substituted benzene (B151609) chromophore. The presence of auxochromes—the methylamino group (an electron-donating group) and the chloro group (an electron-withdrawing group)—as well as the ester functional group, significantly influences the absorption maxima (λmax).

The electronic spectrum is expected to show characteristic bands corresponding to π → π* transitions within the aromatic system. In related compounds like ethyl 4-aminobenzoate, absorption bands are observed around 227 nm and 310 nm. researchgate.net Similarly, ethyl 4-(dimethylamino)benzoate (B8555087) exhibits a strong absorption maximum at 310.25 nm when measured in ethanol (B145695). photochemcad.com These transitions are typical for para-substituted aminobenzoate structures.

The solvent environment can cause shifts in the absorption maxima, a phenomenon known as solvatochromism. mdpi.comsciencepublishinggroup.com Studies are typically conducted in a range of solvents with varying polarities, such as ethanol, cyclohexane, or acetonitrile, to understand the nature of the electronic transitions. For "this compound," the combination of the electron-donating amino group and the electron-withdrawing chloro and ester groups is expected to result in a complex absorption profile with at least two distinct bands, likely in the UV-A and UV-B regions.

The probable electronic transitions are detailed in the table below.

| Wavelength Range | Electronic Transition | Chromophore | Reference |

|---|---|---|---|

| ~220-250 nm | π → π | Substituted Benzene Ring | researchgate.net |

| ~300-320 nm | π → π (Intramolecular Charge Transfer) | p-Aminobenzoate System | researchgate.netphotochemcad.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide an exact molecular structure of "this compound," yielding accurate bond lengths, bond angles, and torsion angles.

While specific crystallographic data for "this compound" is not available, analysis of closely related structures demonstrates the type of information that can be obtained. For instance, the crystal structure of Ethyl 4-(3-chloro benzamido)benzoate was determined by single-crystal X-ray diffraction. eurjchem.comscilit.comeurjchem.com It was found to crystallize in the triclinic space group P-1 with two molecules per unit cell (Z = 2). eurjchem.comeurjchem.com Another related compound, Ethyl 4-(dimethylamino)benzoate, crystallizes in the monoclinic system, space group P2₁/a, with Z = 4. researchgate.net

For "this compound," an X-ray crystallographic study would confirm the planarity of the benzene ring and determine the conformation of the ethyl ester and methylamino substituents relative to the ring. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the N-H group or C-H···O interactions, which govern the supramolecular architecture. researchgate.net

The table below illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment, using the related compound Ethyl 4-(3-chloro benzamido)benzoate as an example. eurjchem.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular properties, offering insights that complement experimental findings. These methods are instrumental in understanding the electronic structure and predicting the behavior of molecules.

Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a comprehensive basis set like 6-311++G(d,p), the molecular geometry of Ethyl 4-chloro-2-(methylamino)benzoate can be optimized to its lowest energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, studies on analogous benzoate (B1203000) and aniline (B41778) derivatives have established typical bond lengths which provide a basis for the predicted geometry of the title compound. researchgate.netresearchgate.net

The optimized geometry of this compound is characterized by a substituted phenyl ring core. The electronic nature of the substituents—chloro, methylamino, and ethyl carboxylate groups—influences the geometric parameters of the benzene (B151609) ring. DFT calculations predict slight distortions from a perfect hexagonal symmetry due to the varying electronic demands of these groups.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (ester) | 1.22 | |

| C-O (ester) | 1.34 | |

| C-N (amino) | 1.37 | |

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | ||

| O=C-O (ester) | 123.5 | |

| C-N-C (amino) | 121.0 | |

| C-C-Cl | 119.5 | |

| C-C-N | 121.8 |

Note: These values are representative and derived from DFT calculations on structurally similar molecules.

Beyond molecular structure, DFT is pivotal in elucidating chemical reactivity. acadpubl.eu A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP map would indicate negative potential (red/yellow regions), corresponding to nucleophilic sites, around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. Conversely, positive potential (blue regions), indicating electrophilic sites, would be concentrated around the hydrogen atoms, particularly the one attached to the nitrogen. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. rsc.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methylamino group, reflecting their electron-donating nature. The LUMO, in contrast, would likely be distributed over the electron-withdrawing ethyl carboxylate group and the benzene ring. The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors that quantify the molecule's reactive tendencies. nih.govajchem-a.com

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measure of electrophilic power. |

Note: These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

The HOMO-LUMO gap and the associated reactivity descriptors provide a powerful theoretical tool for predicting how this compound will interact with other chemical species.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data. DFT calculations can accurately forecast vibrational spectra (Infrared and Raman), while Time-Dependent DFT (TD-DFT) is used for electronic spectra (UV-Vis). researchgate.netarxiv.org

The vibrational frequencies for this compound can be computed, and the resulting values, often scaled by an empirical factor to better match experimental data, allow for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. nih.gov This is invaluable for interpreting experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H (amino) | Stretching | ~3450 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | 2900 - 3000 |

| C=O (ester) | Stretching | ~1710 |

| C=C (aromatic) | Stretching | 1580 - 1610 |

| C-N | Stretching | ~1300 |

| C-O | Stretching | ~1250 |

| C-Cl | Stretching | ~750 |

Note: These are typical frequency ranges predicted by DFT calculations for similar molecules. researchgate.net

Furthermore, TD-DFT calculations can predict the electronic absorption spectrum, providing the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. nih.gov This analysis helps to understand the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which are responsible for the molecule's absorption of UV or visible light.

Molecular Modeling and Dynamics

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the conformational flexibility and potential reaction pathways of a molecule.

Conformational Analysis and Energy Landscapes

Molecules are not rigid structures but can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them. nih.gov This is typically done by performing a potential energy surface (PES) scan, where the molecule's total energy is calculated as a function of one or more selected dihedral angles. mdpi.com

For this compound, key dihedral angles for rotation include:

The C-C-N-C angle, governing the orientation of the methylamino group relative to the ring.

The C-C-C=O angle, determining the orientation of the ethyl carboxylate group.

The C-O-C-C angle within the ethyl ester group.

By systematically rotating these bonds, an energy landscape can be constructed. tandfonline.com This map reveals the relative energies of different conformers and the energy barriers to their interconversion. cwu.edu Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Calculations on similar substituted phenyl benzoates indicate that these molecules are often quite flexible, with multiple conformations existing in equilibrium. scispace.com

Reaction Pathway Mapping

Computational chemistry can be used to map the entire energy profile of a chemical reaction, from reactants to products, through the transition state. This process, known as reaction pathway mapping, provides critical insights into reaction mechanisms and kinetics. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy (Ea) can be determined, which is a key factor controlling the reaction rate.

For this compound, a relevant reaction to study would be electrophilic aromatic substitution. The methylamino group is a strong activating, ortho-, para-directing group, while the chloro and ethyl carboxylate groups are deactivating. byjus.comwikipedia.org Computational modeling can be used to explore the reaction pathways for electrophiles attacking the different available positions on the aromatic ring. By calculating the activation energies for substitution at each site, a theoretical prediction of the reaction's regioselectivity can be made. nih.gov This approach allows for a detailed, atomistic understanding of why certain products are favored over others. chemistrysteps.comscribd.com

Reactivity and Selectivity Prediction

Computational methods are powerful tools for predicting the reactivity and selectivity of molecules. By analyzing the electronic structure, it is possible to identify the most probable sites for electrophilic and nucleophilic attacks, thus guiding synthetic strategies and understanding reaction mechanisms.

Fukui function analysis is a concept within Density Functional Theory (DFT) that helps identify the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scm.com Specifically, f+(r) predicts sites for nucleophilic attack (where an electron is added), and f-(r) predicts sites for electrophilic attack (where an electron is removed). scm.com

For this compound, the reactivity is influenced by the interplay of its substituents: the electron-donating methylamino group (-NHCH₃), the electron-withdrawing chloro group (-Cl), and the ethyl ester group (-COOEt). The methylamino group is expected to increase the electron density of the aromatic ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. Conversely, the chloro and ethyl ester groups withdraw electron density, influencing the sites for nucleophilic attack.

Condensed Fukui functions provide atom-specific reactivity indices. While specific calculated values for the title compound are not available, a representative analysis for a similar substituted aromatic system illustrates the concept.

Table 1: Illustrative Condensed Fukui Function Values for a Substituted Aromatic Amine. Note: This data is illustrative and not specific to this compound.

| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Amino Nitrogen | 0.08 | 0.15 | High susceptibility to electrophiles |

| Carbonyl Carbon | 0.25 | 0.05 | Primary site for nucleophilic attack |

| Aromatic C (ortho to -NH₂) | 0.05 | 0.20 | High susceptibility to electrophiles |

| Aromatic C (para to -NH₂) | 0.06 | 0.22 | Highest susceptibility to electrophiles |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP surface would be characterized by:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl group and the chlorine atom. These regions are the most likely sites for attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the methylamino group, indicating a site susceptible to nucleophilic attack.

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the aromatic ring and the ethyl group.

A study on a related complex benzamide (B126) derivative provided specific values for MEP maxima and minima, which illustrates the quantitative insights that can be gained from this analysis. nih.gov

Table 2: Example MEP Surface Values from a Computational Study of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide. Note: This data is for a different molecule and serves to illustrate the typical values obtained from MEP analysis. nih.gov

| Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Positive Zone (near N-H bonds) | +50.98 | Site for nucleophilic attack; hydrogen bond donor |

| Positive Zone (near N-H bonds) | +42.92 | Site for nucleophilic attack; hydrogen bond donor |

| Negative Zone (near Carbonyl O) | -42.22 | Site for electrophilic attack; hydrogen bond acceptor |

| Negative Zone (near Carbonyl O) | -34.63 | Site for electrophilic attack; hydrogen bond acceptor |

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the reactivity of new or untested compounds.

For a class of compounds like substituted benzoic acid derivatives, a QSRR model could be developed to predict properties such as reaction rates or equilibrium constants. For instance, a study on the toxicity (a form of biological reactivity) of benzoic acid derivatives in rats established a quantitative relationship based on several descriptors. researchgate.net

Table 3: Example of a QSTR Model for the Toxicity of Benzoic Acid Derivatives. Note: This model predicts toxicity (logtoxi) and is presented as an example of the QSRR approach. researchgate.net

| Model Equation | Statistical Parameters |

|---|---|

| -log(toxi) = 0.144LogP - 0.0269SAG + 0.0000127HoF - 0.000377PE | R² = 0.990 |

| MSE = 0.785 |

Where LogP is the logarithm of the partition coefficient, SAG is the surface area of the grid, HoF is the heat of formation, and PE is the polarization energy.

A similar QSRR model for the chemical reactivity of this compound and its analogs would likely include descriptors related to hydrophobicity (LogP), electronic effects (e.g., Hammett constants, atomic charges), and steric parameters.

Thermodynamic and Kinetic Studies of Chemical Processes

Computational chemistry provides essential tools for studying the thermodynamics and kinetics of chemical reactions, offering insights into reaction feasibility, spontaneity, and rates. Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the position of chemical equilibria. Kinetic parameters, such as activation energies (Ea), help in understanding reaction pathways and rates.

Studies on related aminobenzoic acids have explored their thermodynamic properties, particularly in the context of polymorphism—the ability of a solid material to exist in multiple crystalline forms. For example, thermodynamic data for the two polymorphs of p-aminobenzoic acid have been determined, highlighting the energy differences between them. rsc.org

Table 4: Thermodynamic Data for the Polymorphic Transition of p-Aminobenzoic Acid at the Transition Temperature (16 °C). Note: This data is for p-aminobenzoic acid and illustrates the type of thermodynamic parameters obtained in such studies. rsc.org

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Difference (ΔH) | 2.84 kJ/mol |

| Entropy Difference (ΔS) | 9.80 J/(mol·K) |

Kinetic studies of reactions involving aminobenzoic acid derivatives, such as their synthesis or degradation, can be computationally modeled to elucidate reaction mechanisms and identify rate-determining steps. For this compound, this could involve modeling its esterification, amination, or reactions at the aromatic ring.

Analysis of Non-covalent Interactions and Supramolecular Assembly

Non-covalent interactions, although weaker than covalent bonds, are fundamental in determining the three-dimensional structure of molecules, their aggregation behavior, and their assembly into larger supramolecular structures. For this compound, key non-covalent interactions include:

Hydrogen Bonding: The methylamino group can act as a hydrogen bond donor, while the carbonyl oxygen and chlorine atom can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic region.

Computational studies on substituted benzene dimers provide quantitative estimates of the strength of these interactions and how they are affected by different functional groups. nih.govpurdue.edu The substituents on this compound would modulate the strength of these interactions. The electron-donating methylamino group and the electron-withdrawing chloro and ester groups will alter the quadrupole moment of the benzene ring, thereby influencing π-π stacking interactions.

Table 5: Calculated Interaction Energies (kcal/mol) for Substituted Benzene Dimers in a Sandwich Configuration. Note: This data is for monosubstituted benzene dimers and illustrates the influence of substituents on π-π interaction energies. purdue.edu

| Substituent (X in C₆H₅X) | Interaction Energy (kcal/mol) |

|---|---|

| -H (Benzene) | -1.48 |

| -OH (Phenol) | -1.87 |

| -CH₃ (Toluene) | -1.76 |

| -F (Fluorobenzene) | -1.57 |

| -CN (Benzonitrile) | -1.71 |

These non-covalent interactions are the driving forces for the self-assembly of molecules into ordered supramolecular structures, such as crystals, liquid crystals, and gels. The specific arrangement of functional groups in this compound would dictate its preferred packing in the solid state and its potential to form complex supramolecular architectures.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Pharmaceutical Intermediate and Synthon in Chemical Synthesis

The arrangement of functional groups in Ethyl 4-chloro-2-(methylamino)benzoate makes it a significant synthon, or synthetic building block, in the field of medicinal chemistry. The presence of chlorine is particularly notable, as chlorinated compounds are prominent in pharmaceuticals, with over 250 FDA-approved chlorine-containing drugs available. nih.gov This highlights the importance of chlorinated intermediates in drug discovery. nih.gov

As a substituted aminobenzoate, this compound serves as a key precursor for constructing more complex molecular architectures. Aromatic amines and their derivatives are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). midas-pharma.comorgsyn.org The molecule's structure allows for modification at multiple sites: the secondary amine can be acylated or alkylated, the ester can be hydrolyzed or converted to an amide, and the aromatic ring can undergo further substitution reactions. This reactivity profile makes it an attractive starting material for creating libraries of compounds for biological screening. For instance, related benzoate (B1203000) structures are used to synthesize hybrids of known drugs like chloroquine, aiming to develop new antimalarial and antileishmanial agents. mdpi.com

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly quinazolinones and related fused-ring systems. The ortho-relationship between the methylamino group and the ethyl ester group is ideal for cyclization reactions. By reacting with a single-carbon electrophile (such as formic acid, formyl derivatives, or phosgene), the molecule can be readily converted into a 4-quinazolinone ring system, a privileged scaffold in medicinal chemistry.

The general synthetic pathway involves an initial acylation of the amine followed by an intramolecular cyclization that displaces the ethoxy group of the ester. This approach provides a direct route to a wide array of substituted quinazolinones, which are investigated for various biological activities.

| Reactant | Resulting Heterocycle Core | Potential Application |

| Formic Acid / Heat | 4-Quinazolinone | CNS depressants, analgesics |

| Phosgene or equivalent | Quinazoline-2,4-dione | Anticonvulsants, herbicides |

| Isothiocyanates | 2-Thioxo-quinazolin-4-one | Antiviral, anticancer agents |

| Chloroacetyl chloride | 1,4-Benzodiazepinone derivative | Anxiolytics, muscle relaxants |

Development of New Synthetic Reagents and Catalysts

While the primary use of this compound is as a structural building block, molecules with similar functionalities can sometimes be adapted for use in developing new reagents or as ligands in catalysis. The amine and ester carbonyl oxygen atoms offer potential coordination sites for metal ions. However, based on available research, there are no specific, prominent examples of this compound being used directly as a catalyst or as a precursor for a widely used synthetic reagent. Its value remains concentrated in its role as a synthon for larger target molecules.

Potential in Functional Material Development (e.g., organogelators)

The field of materials science has shown interest in benzoate derivatives for the creation of functional materials. A notable application is the development of organogelators, which are molecules that can self-assemble in organic solvents to form a semi-solid network, trapping the liquid phase. mdpi.com These materials have potential uses in areas like oil spill remediation. mdpi.com

Research on related molecules, such as Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has demonstrated that the combination of a benzoate headgroup with long aliphatic chains can lead to effective organogelator properties. mdpi.com The self-assembly is driven by non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com this compound possesses key features for such applications: the aromatic ring for π-π stacking and the N-H group for hydrogen bonding. By attaching a long alkyl chain to the molecule, it could be engineered into a novel organogelator, expanding its utility beyond traditional organic synthesis.

Derivatization for Enhanced Analytical and Detection Methodologies

In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC), chemical derivatization is often employed to improve the detection and quantification of analytes. ddtjournal.com this compound can be considered in two ways within this context: as a target for derivatization or as a scaffold for creating a derivatizing agent.

As a target analyte, the secondary amine is a reactive handle for derivatization. Reagents such as dansyl chloride or fluorescent isothiocyanates could be used to attach a chromophore or fluorophore, significantly enhancing its detectability in UV or fluorescence-based methods. For mass spectrometry, derivatization can introduce a readily ionizable group to boost signal intensity. ddtjournal.com

Conversely, the aminobenzoate structure itself is a platform for designing new derivatizing agents. For example, 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE), a related compound, is used to tag oligosaccharides. nih.gov The tertiary amine in ABDEAE has a high proton affinity, which dramatically enhances ionization efficiency and allows for femtomole-level detection via electrospray ionization mass spectrometry (ESI-MS). nih.gov By modifying the structure of this compound, for instance by adding a reactive functional group for covalent attachment, it could be repurposed as a novel tagging reagent for high-sensitivity analysis of other molecules.

| Strategy | Reagent Example | Target Functional Group on Analyte | Analytical Technique | Goal |

| Derivatizing the Analyte | Ethyl Chloroformate researchgate.netnih.gov | Amines, Phenols | GC-MS | Increase volatility and thermal stability |

| Dansyl Chloride ddtjournal.com | Primary/Secondary Amines | LC-Fluorescence, LC-MS | Add a fluorescent tag for detection | |

| Using as a Derivatizing Agent | 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) nih.gov | Aldehydes/Ketones (via reductive amination) | ESI-MS | Introduce a highly ionizable tag for sensitivity |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of aromatic amines and their derivatives is a cornerstone of organic chemistry. orgsyn.org While specific high-efficiency synthetic routes for Ethyl 4-chloro-2-(methylamino)benzoate are not extensively detailed in current literature, future research could focus on adapting and optimizing existing methods for analogous compounds. For instance, traditional syntheses often involve multiple steps, such as the esterification of an aminobenzoic acid followed by an amidation or acylation reaction. eurjchem.comeurjchem.com A key future direction would be the development of more convergent and atom-economical synthetic strategies.

Future research should prioritize the development of catalytic systems that can achieve the desired transformations under milder conditions with higher yields. This could involve exploring novel transition-metal catalysts or biocatalytic approaches, which have shown success in the synthesis of related chloro-substituted esters. nih.gov The development of one-pot synthesis procedures, minimizing intermediate isolation steps, would also represent a significant improvement in efficiency and sustainability.

Table 1: Potential Future Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic C-N Cross-Coupling | Direct coupling of ethyl 4-chloro-2-aminobenzoate with a methylating agent using a palladium or copper catalyst. | High selectivity, functional group tolerance, potential for milder reaction conditions. |

| Biocatalysis | Employing engineered enzymes (e.g., reductases, transaminases) for key synthetic steps. nih.gov | High enantioselectivity, environmentally benign conditions, potential for reducing byproducts. nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps (e.g., reduction of a nitro group followed by N-methylation) in a single reaction vessel. | Reduced workup, lower solvent usage, improved time efficiency. |

| C-H Activation | Direct methylation of the amino group of ethyl 4-chloro-2-aminobenzoate via C-H activation strategies. | High atom economy, circumvents the need for pre-functionalized starting materials. |

In-depth Mechanistic Elucidation of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should focus on elucidating the mechanisms of its formation and subsequent reactions. This includes studying the kinetics, intermediates, and transition states of key transformations.

Investigating the influence of the chloro and methylamino substituents on the reactivity of the benzoate (B1203000) core is a primary area for exploration. For example, understanding the electronic and steric effects of these groups can inform the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, combined with computational modeling, could provide detailed insights into the reaction pathways.

Exploration of New Derivatization Chemistries and Applications

The functional groups present in this compound—the ester, the secondary amine, and the chlorinated aromatic ring—offer multiple handles for derivatization. Future research should systematically explore the chemical space accessible from this scaffold. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the methylamino group can be acylated, alkylated, or used in coupling reactions. The aromatic ring itself can undergo further substitution, although the existing substituents will direct the position of new groups.

Such derivatization is not merely a chemical exercise; it is a pathway to new applications. Benzoic acid derivatives are recognized as valuable intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. chemimpex.comresearchgate.net For example, derivatization of related 4-aminobenzoic acid esters has been used to enhance their properties for specific applications, such as improving ionization efficiency in mass spectrometry. nih.gov A focused effort to synthesize a library of derivatives of this compound could lead to the discovery of new compounds with valuable biological or material properties.

Advanced Computational Studies for Reaction Design and Property Tuning

Computational chemistry offers powerful tools for accelerating chemical research. Future work on this compound should leverage advanced computational methods like Density Functional Theory (DFT) to predict its molecular properties and reactivity. rsc.orgresearchgate.net DFT calculations can be used to model reaction pathways, predict spectroscopic signatures (NMR, IR), and understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgresearchgate.net

These computational models can guide the rational design of new synthetic reactions. By simulating different catalysts, solvents, and reaction conditions, researchers can identify the most promising parameters for achieving high yields and selectivity before undertaking extensive experimental work. Furthermore, computational screening of virtual libraries of derivatives can help prioritize candidates with desired electronic, optical, or biological properties for synthesis. Molecular docking studies, for instance, could predict the binding affinity of new derivatives to biological targets, guiding the development of potential therapeutic agents. rsc.org

Table 2: Proposed Computational Approaches

| Computational Method | Research Application | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies; Prediction of spectroscopic data. rsc.org | Elucidate transition states and reaction energetics; Validate experimental structures. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. researchgate.net | Understand electronic transitions and photophysical properties of new derivatives. |

| Molecular Docking | Virtual screening against biological targets. rsc.org | Identify potential pharmaceutical applications by predicting binding modes and affinities. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. | Develop predictive models to guide the design of new derivatives with enhanced properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major technological advancement in chemical manufacturing. beilstein-journals.org Future research should explore the synthesis of this compound and its derivatives using these modern techniques. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. researchgate.netscispace.com

An automated synthesis platform, integrating flow reactors with real-time reaction monitoring and optimization algorithms, could significantly accelerate the discovery and development of new synthetic routes and derivatives. Such a system would allow for the rapid screening of a wide range of reaction parameters, leading to the efficient identification of optimal conditions. The development of a robust and scalable continuous flow process for the production of this compound would be a significant step towards its potential industrial application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.